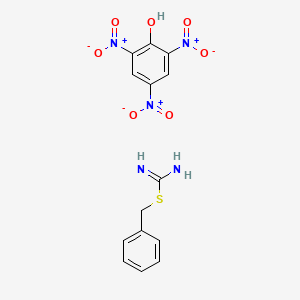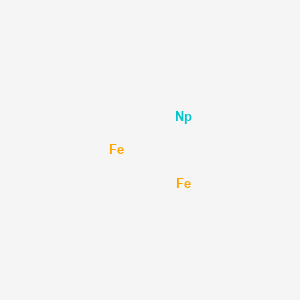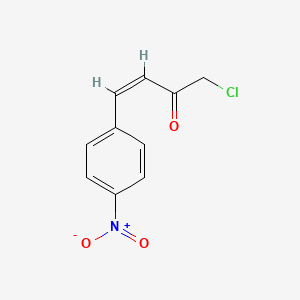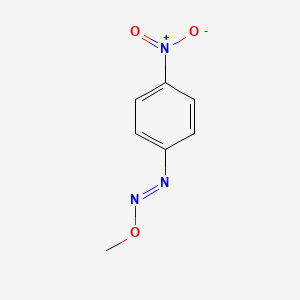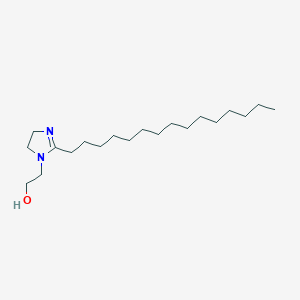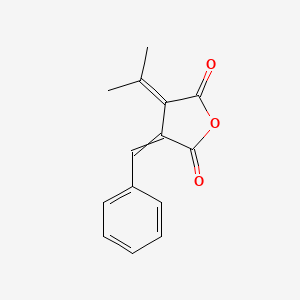
3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione is an organic compound with a unique structure that includes both benzylidene and propan-2-ylidene groups attached to an oxolane-2,5-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione typically involves the condensation of benzaldehyde with 2,4-pentanedione in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolane-2,5-dione ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the oxolane-2,5-dione ring can yield various hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxy derivatives of the oxolane-2,5-dione ring.
Substitution: Various substituted oxolane-2,5-dione derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of cyclic structures and heterocycles.
Biology: Research has explored its potential as a precursor for biologically active molecules, including those with antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are being investigated for their potential therapeutic applications, including as anti-inflammatory and antiviral agents.
Industry: In the industrial sector, the compound can be used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione involves its interaction with various molecular targets, including enzymes and receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the oxolane-2,5-dione ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
3-Benzylidene-2,4-pentanedione: This compound shares a similar structure but lacks the oxolane ring, making it less rigid and potentially less selective in its interactions.
3-Benzylidene-4-methyl-2,5-dioxooxolane: This compound has a similar oxolane-2,5-dione ring but with a methyl group instead of a propan-2-ylidene group, which can affect its reactivity and biological activity.
Uniqueness: 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione is unique due to the presence of both benzylidene and propan-2-ylidene groups, which confer distinct electronic and steric properties. These features can enhance its selectivity and potency in various applications.
Propiedades
Número CAS |
20474-28-6 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
3-benzylidene-4-propan-2-ylideneoxolane-2,5-dione |
InChI |
InChI=1S/C14H12O3/c1-9(2)12-11(13(15)17-14(12)16)8-10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
NSQPGNXUAUHJKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(=CC2=CC=CC=C2)C(=O)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


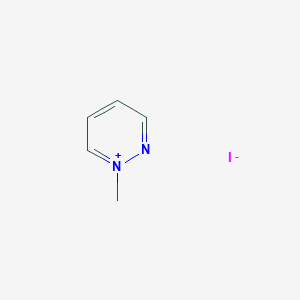

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
